3-(trifluoromethyl)benzoyl isothiocyanate

概述

描述

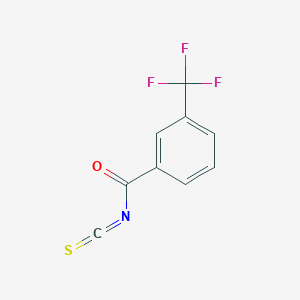

3-(trifluoromethyl)benzoyl isothiocyanate is an organic compound with the molecular formula C9H4F3NOS and a molecular weight of 231.2 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzoyl isothiocyanate moiety. This compound is known for its reactivity and is used in various chemical syntheses and applications.

准备方法

Synthetic Routes and Reaction Conditions

3-(trifluoromethyl)benzoyl isothiocyanate can be synthesized through a two-step, one-pot reaction involving primary amines or their salts with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride) . This method provides good yields and is efficient for producing isothiocyanates.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced chemical reactors and controlled environments to ensure high purity and yield. The process may include the use of dimethyl-tetrahydrofuran, magnesium, iodine, bromoethane, and 5-bromo benzotrifluoride .

化学反应分析

Nucleophilic Addition Reactions

The isothiocyanate (–NCS) group is highly electrophilic, enabling nucleophilic attack by amines, alcohols, and thiols.

Reactions with Amines

Primary and secondary amines react regioselectively with the isothiocyanate carbon, forming substituted thioureas. For example:

-

Reaction with piperidine yields 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one (desired product) and (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone (side product) via competitive nucleophilic attack at the isothiocyanate vs. carbonyl carbon .

-

Reaction with 2-bromo-5-(trifluoromethyl)aniline forms N-(2-bromo-5-(trifluoromethyl)phenyl)-N′-benzoylthiourea .

| Nucleophile | Product Type | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperidine | Benzothiazinone/Ketone | Room temperature, acetone | 60–75% | |

| 2-Bromo-5-(trifluoromethyl)aniline | Thiourea derivative | Acetone, 20.8 mmol scale | 85% |

Reactions with Alcohols/Thiols

While not directly documented for this compound, analogous isothiocyanates react with alcohols to form thiocarbamates and with thiols to yield dithiocarbamates under mild conditions .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures:

-

Reaction with secondary amines (e.g., piperidine) under basic conditions facilitates intramolecular cyclization, producing 1,3-benzothiazin-4-ones .

-

Thiourea intermediates derived from primary amines can cyclize into thiazolidinones or benzothiazoles under acidic or oxidative conditions .

Transition Metal-Mediated Reactions

Silver fluoride (AgF) promotes desulfurative fluorination, converting isothiocyanates to N-trifluoromethyl amides:

-

Treatment with AgF and acyl halides generates N–CF₃ amides via a proposed Ag–N(R)(CF₃) intermediate .

-

Aryl isothiocyanates react with hydrocinnamoyl chloride in AgF/acetonitrile to yield N-trifluoromethyl aryl amides (e.g., 4-iodophenyl-N–CF₃ amide ) .

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Aryl isothiocyanate | N-Trifluoromethyl amide | AgF, RT, acetonitrile | 41–53% |

Biological Interactions

The compound modifies biomolecules via covalent interactions:

-

Protein Modification : Reacts with nucleophilic residues (e.g., lysine, cysteine) to form thiourea adducts, altering enzymatic activity.

-

Antimicrobial Activity : Derivatives like N-(fluoroaryl)benzoylthioureas exhibit potent antibacterial/antifungal effects, with MIC values as low as 3.12 µg/mL against Candida albicans .

Comparative Reactivity

The trifluoromethyl group enhances electrophilicity and lipophilicity compared to non-fluorinated analogs:

| Compound | Reactivity with Piperidine | Bioactivity (MIC vs E. coli) |

|---|---|---|

| Benzoyl isothiocyanate | Moderate | 12.5 µg/mL |

| 3-(Trifluoromethyl)benzoyl isothiocyanate | High | 6.25 µg/mL |

| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Very High | 3.12 µg/mL |

科学研究应用

Unfortunately, the search results provided do not contain specific details about the applications of "3-(trifluoromethyl)benzoyl isothiocyanate." However, the search results do provide some relevant information regarding:

Synthesis and Reactions:

- Preparation of Isothiocyanates: The reaction of 4-Amino-2-trifluoromethyl benzonitrile with thiocarbonyldiimidazole (TCDI) can yield a compound of Formula 3, which is relevant to the preparation of isothiocyanates . Traditional methods may involve highly noxious reagents like thiophosgene .

- Use in Anti-Tuberculosis Drug Candidates: 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate is reacted with piperidine in the synthesis of 1,3-benzo-thia-zin-4-ones (BTZs), a class of anti-tuberculosis drug candidates . The reaction can lead to side products depending on where the piperidine nitrogen atom attacks .

Trifluoromethyl Groups in Pharmaceuticals:

- Importance in Drugs: The trifluoromethyl group is a significant substituent in many drugs due to its ability to increase lipophilicity and metabolic stability .

- Examples of Drugs: Organofluorine compounds, including those with trifluoromethyl groups, are used to treat various conditions such as bacterial, fungal, and viral infections, malaria, cancer, diabetes, asthma, glaucoma, and depression .

- FDA-Approved Drugs: A number of FDA-approved drugs contain the trifluoromethyl group .

Antimicrobial Research:

- Benzoylthiourea Derivatives: New benzoylthiourea derivatives with fluorine atoms and trifluoromethyl groups have been synthesized and tested for antimicrobial activity . The presence of fluorine substituents can improve a drug's efficacy .

Synthesis of N-trifluoromethyl amides:

作用机制

The mechanism of action of 3-(trifluoromethyl)benzoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications .

相似化合物的比较

Similar Compounds

Phenyl isothiocyanate: Similar in structure but lacks the trifluoromethyl group.

Benzoyl isothiocyanate: Similar but without the trifluoromethyl substitution.

3-(trifluoromethyl)phenyl isothiocyanate: Similar but with a different substitution pattern on the benzene ring.

Uniqueness

3-(trifluoromethyl)benzoyl isothiocyanate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in specific synthetic applications and research contexts .

生物活性

3-(Trifluoromethyl)benzoyl isothiocyanate is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances biological activity. This article explores its biological properties, including antibacterial, anticancer, and neuropharmacological activities, supported by case studies and research findings.

The compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is known to influence the compound's lipophilicity and metabolic stability. The trifluoromethyl group often enhances the binding affinity of compounds to biological targets, making it a valuable component in drug design.

1. Antibacterial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit notable antibacterial effects. For instance, studies on thiourea derivatives, which include isothiocyanates, showed significant antibacterial activity against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating their potential as effective antimicrobial agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | E. faecalis | 40 |

| Compound 2 | P. aeruginosa | 50 |

| Compound 3 | S. typhi | 45 |

| Compound 4 | K. pneumoniae | 50 |

2. Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its effects on breast cancer cell lines. For example, a derivative with a trifluoromethyl group exhibited an IC50 value of 2.63 µM against MCF-7 cells, significantly more potent than its non-trifluoromethylated analog (IC50 = 19.72 µM). The mechanism involved apoptosis induction and cell cycle arrest at the S phase .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Trifluoromethyl derivative | 2.63 | Apoptosis induction |

| Non-trifluoromethyl analog | 19.72 | Less effective |

3. Neuropharmacological Activity

In vitro studies have shown that derivatives of this compound can interact with NMDA receptors, which are implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. Binding assays indicated that certain derivatives could inhibit NMDA receptor activity effectively, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Studies

- A study investigating the synthesis of N-trifluoromethyl amides from carboxylic acids highlighted the utility of isothiocyanates in forming biologically active compounds under mild conditions .

- Another research effort focused on the anti-cancer activity of fully substituted isoxazoles containing trifluoromethyl groups demonstrated enhanced efficacy against MCF-7 cells compared to their non-fluorinated counterparts .

属性

IUPAC Name |

3-(trifluoromethyl)benzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNQKHXTTHRRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100663-25-0 | |

| Record name | 3-(trifluoromethyl)benzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。